1,4-Bis(octyloxy)benzene
Overview
Description
1,4-Bis(octyloxy)benzene is an organic compound with the chemical formula C22H38O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by octyloxy groups. This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(octyloxy)benzene can be synthesized through a multi-step process. One common method involves the alkylation of hydroquinone with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
C6H4(OH)2+2C8H17Br→C6H4(OC8H17)2+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(octyloxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,4-Bis(octyloxy)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and liquid crystals due to its ability to form ordered structures.
Organic Electronics: This compound is a precursor for the synthesis of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: It is employed in the development of chemical sensors for detecting various analytes.
Biological Studies: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,4-Bis(octyloxy)benzene in its applications involves its ability to interact with other molecules through π-π stacking and van der Waals interactions. In organic electronics, it facilitates charge transport by forming conductive pathways. In materials science, its long alkyl chains contribute to the formation of stable, ordered structures.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: A monomeric precursor for cyano-PPV light-emitting polymers.
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene: Used in the synthesis of various organic compounds.
Uniqueness
1,4-Bis(octyloxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct physical and chemical properties. Its long alkyl chains enhance solubility in organic solvents and contribute to the formation of ordered structures, making it valuable in materials science and organic electronics.
Properties
IUPAC Name |
1,4-dioctoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQGWEDSKAPIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373002 | |
Record name | 1,4-dioctyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67399-94-4 | |
Record name | 1,4-dioctyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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